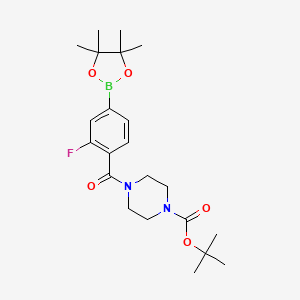

Tert-butyl 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC13738520

Molecular Formula: C22H32BFN2O5

Molecular Weight: 434.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H32BFN2O5 |

|---|---|

| Molecular Weight | 434.3 g/mol |

| IUPAC Name | tert-butyl 4-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C22H32BFN2O5/c1-20(2,3)29-19(28)26-12-10-25(11-13-26)18(27)16-9-8-15(14-17(16)24)23-30-21(4,5)22(6,7)31-23/h8-9,14H,10-13H2,1-7H3 |

| Standard InChI Key | ISRLCUJSSZQIQM-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical functional groups:

-

Boronic acid pinacol ester: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the para position of the benzoyl ring, enabling participation in Suzuki-Miyaura cross-coupling reactions.

-

Piperazine ring: A six-membered diamine ring substituted at the 4-position, providing conformational flexibility and hydrogen-bonding capabilities .

-

Tert-butyl carboxylate: A bulky ester group that enhances solubility and serves as a protecting group for amines during synthesis.

The IUPAC name, tert-butyl 4-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate, reflects these components systematically.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₃₂BFN₂O₅ | |

| Molecular Weight | 434.3 g/mol | |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C)F | |

| InChIKey | ISRLCUJSSZQIQM-UHFFFAOYSA-N |

Synthesis and Optimization Strategies

Core Synthetic Pathways

The compound is synthesized through a three-step sequence:

-

Piperazine Functionalization: N-Boc protection of piperazine using di-tert-butyl dicarbonate under basic conditions .

-

Benzoyl Chloride Coupling: Reaction of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride with the N-Boc piperazine intermediate in the presence of a base such as triethylamine.

-

Purification: Column chromatography or recrystallization to isolate the final product.

Challenges and Solutions

-

Boronic Ester Sensitivity: The pinacol boronate group is prone to hydrolysis, necessitating anhydrous conditions and inert atmospheres during synthesis.

-

Steric Hindrance: The tert-butyl group limits reaction rates in nucleophilic acyl substitutions, requiring elevated temperatures (80–100°C) for efficient coupling .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables carbon-carbon bond formation with aryl halides, a reaction pivotal in constructing biaryl structures for pharmaceuticals. For example, coupling with 5-bromo-2-aminopyrimidine derivatives yields kinase inhibitor precursors .

Table 2: Representative Cross-Coupling Reactions

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromophenylacetamide | 4-(Piperazine-benzoyl)phenylacetamide | 78 | |

| 2-Chloroquinoline | 2-(Piperazine-benzoyl)quinoline | 65 |

Piperazine-Based Drug Discovery

Piperazine derivatives constitute 15% of FDA-approved small-molecule drugs (2011–2023), including palbociclib and ribociclib . The tert-butyl carboxylate group in this compound mimics solubilizing motifs in these therapeutics, suggesting utility in prodrug design.

Pharmaceutical Relevance

Kinase Inhibitor Analogues

The compound’s benzoyl-piperazine scaffold resembles CDK4/6 inhibitors like abemaciclib, which employ piperazine to solubilize hydrophobic cores . Substituting the boronic ester with aminopyrimidine could yield candidates for breast cancer therapy.

Protease-Targeted Agents

Molecular docking studies predict that the boronic ester interacts with serine residues in proteases, hinting at applications in antiviral or anticoagulant drug development.

Future Research Directions

-

Boronate Oxidation Studies: Investigating oxidative deboronation to phenolic derivatives for radiopharmaceutical labeling.

-

Piperazine Ring Modifications: Introducing methyl or hydroxy groups to modulate pharmacokinetics.

-

Scale-Up Synthesis: Developing continuous-flow methods to enhance yield and purity for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume